Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)- is a complex organic compound with the molecular formula C17H28O4 It is characterized by the presence of a benzene ring, a propanol group, and multiple methoxy and propoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)- typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative with a suitable propanol precursor under controlled conditions. The reaction may require the use of catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaR)-
- Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)-
Uniqueness
Benzenepropanol, 4-methoxy-3-(3-methoxypropoxy)-beta-(1-methylethyl)-, (betaS)- is unique due to its specific stereochemistry and the arrangement of functional groups
Eigenschaften
Molekularformel |
C17H28O4 |
---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutan-1-ol |
InChI |
InChI=1S/C17H28O4/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15,18H,5,8-10,12H2,1-4H3/t15-/m1/s1 |
InChI-Schlüssel |
UAPTTWMKOMYVNB-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)CO |
Kanonische SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.